2-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 4-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atoms.
Major Products Formed
Reduction: The reduction of the nitro group yields 2-(2,4-dichlorophenoxy)-N-(4-aminophenyl)acetamide.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used, such as 2-(2,4-dihydroxyphenoxy)-N-(4-nitrophenyl)acetamide.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which may interact with enzymes or receptors in biological systems. The dichlorophenoxy group can also participate in binding interactions with proteins or other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A precursor in the synthesis of 2-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)acetamide.
4-nitrophenyl (2,4-dichlorophenoxy)acetate: A related compound with similar structural features.
2-(2,4-dichlorophenoxy)-N-(4-aminophenyl)acetamide: A reduction product of the nitro compound.
Uniqueness
This compound is unique due to the presence of both dichlorophenoxy and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
92152-91-5 |
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Molecular Formula |
C14H10Cl2N2O4 |
Molecular Weight |
341.1 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-9-1-6-13(12(16)7-9)22-8-14(19)17-10-2-4-11(5-3-10)18(20)21/h1-7H,8H2,(H,17,19) |
InChI Key |
LOCMWINKKAQJNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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